

# Metaxalone: A Technical Guide to its Discovery, History, and Therapeutic Application

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Metaxalone**

Cat. No.: **B1676338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Metaxalone**, a centrally acting skeletal muscle relaxant, has been a therapeutic option for acute, painful musculoskeletal conditions for over six decades. Marketed under the trade name Skelaxin®, its discovery and development represent a significant step in the pharmacotherapy of muscle spasm. This technical guide provides an in-depth review of the history, synthesis, mechanism of action, and clinical pharmacology of **metaxalone**. While its precise mechanism remains to be fully elucidated, it is understood to produce its effects through general depression of the central nervous system (CNS). This document summarizes key quantitative data from preclinical and clinical studies, outlines experimental methodologies, and presents visual representations of its developmental timeline and proposed mechanism of action to serve as a comprehensive resource for the scientific community.

## Introduction and Historical Context

**Metaxalone** (5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone) was first approved for use in the United States in 1962, emerging as a therapeutic agent for the relief of discomfort associated with acute, painful musculoskeletal conditions.<sup>[1][2]</sup> Its development was part of a broader effort in the mid-20th century to identify and synthesize centrally acting muscle relaxants that could alleviate muscle spasm and pain without the direct peripheral action of neuromuscular blockers. At the time of its introduction, therapeutic options were limited, and **metaxalone** offered a novel approach to managing these common and often debilitating

conditions. The initial New Drug Application (NDA 13-217) was submitted by A.H. Robins Company, Inc.[3]

## Chemical Synthesis of Metaxalone

Several synthetic routes for **metaxalone** have been described in the scientific and patent literature. One of the earliest patented methods involves the reaction of 3-(3',5'-dimethylphenoxy)-1,2-propanediol with urea at elevated temperatures (195-200°C).[4] An alternative approach described in the same patent involves the reaction of 3-phenoxy-1-chloro-2-propanol with urea under similar conditions.[4]

Another common method of synthesis involves the reaction of 3,5-dimethylphenol with triglycidyl isocyanurate.[5] More recent advancements have explored biocatalytic approaches to synthesize both chiral and racemic **metaxalone**, utilizing enzymes such as halohydrin dehalogenase to catalyze the reaction between epoxides and cyanate.[6][7] This biocatalytic method offers the potential for more stereospecific and environmentally friendly synthesis.[6][7]

## Preclinical Pharmacology

Preclinical studies in animal models were instrumental in characterizing the pharmacological profile of **metaxalone**. These early investigations established its activity as a CNS depressant and muscle relaxant.

## Animal Models of Muscle Spasm

While specific ED50 values for muscle relaxant activity are not readily available in the public domain, preclinical studies demonstrated that **metaxalone** is effective in blocking the crossed extensor reflex in animal models. This reflex is a polysynaptic spinal reflex often used to evaluate the efficacy of centrally acting muscle relaxants.

## Toxicity Studies

Acute toxicity studies in rodents established the safety profile of **metaxalone**. In rats and mice, increasing doses led to progressive sedation, hypnosis, and ultimately, respiratory failure.[8] The oral LD50 in rats was noted to be approximately half that of mephenesin, another muscle relaxant of the same era. In dogs, a definitive LD50 could not be determined due to the emetic effects of high doses.[8][9]

Table 1: Preclinical Toxicity Data for **Metaxalone**

| Species | Route of Administration | LD50                                                   | Observed Effects at High Doses                         |
|---------|-------------------------|--------------------------------------------------------|--------------------------------------------------------|
| Rat     | Oral                    | Not specified, but noted to be half that of mephenesin | Progressive sedation, hypnosis, respiratory failure[8] |
| Mouse   | Oral                    | Not specified                                          | Progressive sedation, hypnosis, respiratory failure[8] |
| Dog     | Oral                    | Not determinable                                       | Emetic action at high doses[8][9]                      |

## Mechanism of Action

The precise molecular mechanism of action of **metaxalone** has not been definitively established. However, it is widely accepted that its therapeutic effects are a consequence of general depression of the central nervous system.[8][9][10] **Metaxalone** does not have a direct effect on the contractile mechanism of striated muscle, the motor end plate, or the nerve fiber. [8][9][10] Its muscle relaxant properties are likely attributable to its sedative effects, which may disrupt the polysynaptic reflexes involved in maintaining muscle spasm.

While the specific signaling pathways have not been fully elucidated, the general mechanism of CNS depression likely involves a broad dampening of neuronal excitability in the brain and spinal cord.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Metaxalone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. aanos.org [aanos.org]
- 6. Double-blind study of metaxalone; use as skeletal-muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ostemed-dr.contentdm.oclc.org [ostemed-dr.contentdm.oclc.org]
- 8. Double-blind study of metaxalone; use as skeletal-muscle relaxant. | Semantic Scholar [semanticscholar.org]
- 9. Postmortem Metaxalone (Skelaxin®) Data from North Carolina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- To cite this document: BenchChem. [Metaxalone: A Technical Guide to its Discovery, History, and Therapeutic Application]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676338#discovery-and-history-of-metaxalone-as-a-therapeutic-agent>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)